molecular formula C12H8ClNO3 B6415586 MFCD18323747 CAS No. 1261910-67-1

MFCD18323747

Cat. No.: B6415586
CAS No.: 1261910-67-1
M. Wt: 249.65 g/mol
InChI Key: OPEAOXANTKBQKX-UHFFFAOYSA-N
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Description

However, based on structural analogs and general methodologies for characterizing similar compounds (e.g., boronic acids, heterocyclic derivatives), it can be inferred that this compound likely belongs to a class of organoboron or aromatic heterocyclic molecules. Such compounds are often utilized in pharmaceutical synthesis, catalysis, or materials science due to their reactivity and stability. For instance, analogs like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) share structural motifs common in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

2-chloro-5-(4-oxo-1H-pyridin-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-2-1-7(5-9(10)12(16)17)11-6-8(15)3-4-14-11/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEAOXANTKBQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C=CN2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692736
Record name 2-Chloro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-67-1
Record name 2-Chloro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18323747 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial production process also includes purification steps to remove any impurities and achieve the required specifications.

Chemical Reactions Analysis

Types of Reactions: MFCD18323747 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve oxidation.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

MFCD18323747 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18323747 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. These interactions can modulate various cellular processes, resulting in the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and distinctions between MFCD18323747 (inferred from MDL nomenclature patterns) and structurally or functionally related compounds from the evidence:

Parameter This compound (Inferred) CAS 1046861-20-4 CAS 918538-05-3 CAS 1761-61-1
Molecular Formula C₆H₅BXClO₂ (hypothetical) C₆H₅BBrClO₂ C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight ~235 (estimated) 235.27 188.01 201.02
LogP (XLOGP3) 2.1–2.5 (estimated) 2.15 1.64 2.63 (SILICOS-IT)
Solubility (mg/mL) 0.2–0.7 (estimated) 0.24 Not reported 0.687
Synthetic Method Pd-catalyzed coupling Pd(II)/THF/water, 75°C, 1.3 hr KI/DMF, alkylation A-FGO catalyst, THF reflux
Bioavailability Score 0.55 (similar to analogs) 0.55 Not reported 0.55
BBB Permeability Likely high Yes No Not reported
Safety Profile H315, H319 (hypothetical) H315-H319-H335 H315-H319-H335 H302

Key Distinctions:

Structural Features :

  • CAS 1046861-20-4 contains a boronic acid group, enabling cross-coupling reactivity, whereas CAS 918538-05-3 is a dichlorinated triazine derivative with nitrogen-rich aromaticity, favoring interactions in medicinal chemistry .
  • CAS 1761-61-1 is a brominated aromatic ester, exhibiting distinct electronic properties for electrophilic substitution .

Synthetic Accessibility :

  • This compound likely requires palladium catalysis (similar to CAS 1046861-20-4), but its hypothetical halogen substituents may demand stricter temperature control compared to CAS 1761-61-1’s green synthesis using recyclable A-FGO catalysts .

Biological Activity :

  • Boronic acids (e.g., CAS 1046861-20-4) often show higher GI absorption and BBB permeability than halogenated triazines (CAS 918538-05-3), which may exhibit CYP inhibition risks .

Safety and Handling :

  • Halogenated compounds (e.g., CAS 918538-05-3) frequently carry hazards like skin irritation (H315) and respiratory sensitivity (H335), whereas brominated esters (CAS 1761-61-1) may pose acute toxicity risks (H302) .

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